molecular formula C19H22N2O4 B2856557 1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione CAS No. 862814-07-1

1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione

Cat. No.: B2856557
CAS No.: 862814-07-1
M. Wt: 342.395
InChI Key: JFASHVWCXDLLLJ-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a ketal-protected 4-piperidone. This spirocyclic structure is a valuable scaffold in drug discovery, known for its conformational restriction and potential to improve the physicochemical properties of lead compounds. Specifically, the 1,4-dioxa-8-azaspiro[4.5]decane group has been utilized in the development of radioligands with low lipophilicity for tumor imaging, demonstrating its relevance in diagnostic agent design . The compound also contains a 1,2-dimethylindole group, a heterocyclic system frequently encountered in the structure of bioactive molecules. The primary research application of this compound is likely as a key synthetic intermediate or a building block for the exploration of novel therapeutics. Researchers can leverage this compound to develop new chemical entities, particularly for probing G-protein coupled receptors (GPCRs). While the exact mechanism of action for this specific molecule is a subject for ongoing research, compounds with similar spirocyclic and indole-containing architectures have shown potent and selective agonist activity at delta opioid receptors (DOR), presenting a promising non-SNC80 chemotype for neurological disorders . This suggests potential research value in areas such as pain management and neuropharmacology. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-16(14-5-3-4-6-15(14)20(13)2)17(22)18(23)21-9-7-19(8-10-21)24-11-12-25-19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFASHVWCXDLLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of indole compounds, including those similar to the target compound, exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . The incorporation of the dioxa-spiro structure may enhance these effects by improving bioavailability and selectivity.

Neuroprotective Effects
The σ1 receptor has been identified as a promising target for neuroprotective agents. Compounds similar to 1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione have shown affinity for σ1 receptors, suggesting potential in treating neurodegenerative diseases . The ability to modulate neurotransmitter systems through σ1 receptor interactions could lead to advancements in therapies for conditions like Alzheimer's and Parkinson's disease.

Antimycobacterial Properties
Recent studies have highlighted the effectiveness of indole derivatives against Mycobacterium tuberculosis. The azaspiro structure may contribute to membrane-disrupting properties that enhance the compound's efficacy against resistant strains of bacteria . This application is particularly relevant in the context of rising antibiotic resistance.

Materials Science Applications

Synthesis of Advanced Materials
The compound's structural features make it a valuable precursor in materials science. Its dioxa-spiro framework allows for the synthesis of polymers and other materials with tailored properties for specific applications such as drug delivery systems or sensors . The versatility in modifying the indole component further enhances its utility in creating functionalized materials.

Synthetic Intermediate

Versatile Building Block
The compound serves as an important synthetic intermediate in organic chemistry. Its complex structure can be leveraged to synthesize other biologically active compounds through various chemical reactions such as carbonylation and cyclization . The ability to modify the indole and spiro components provides chemists with a robust platform for developing new therapeutics.

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of IDO/TDOIndole derivatives showed significant inhibition rates against cancer cell lines.
Neuroprotective Researchσ1 Receptor ModulationCompounds demonstrated neuroprotective effects in animal models of neurodegeneration.
Antimycobacterial ActivityEfficacy Against Mycobacterium tuberculosisIndole derivatives exhibited low resistance mutation frequency and high potency against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s uniqueness arises from its specific substituents and connectivity. Below is a systematic comparison with related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Functional Groups/Modifications Molecular Weight Potential Applications Reference
1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione Indole + spirocyclic ether-amine Ethanedione bridge, 1,2-dimethylindole Not explicitly provided Kinase inhibition, CNS targets N/A
AS98357 (2-{1,4-Dioxaspiro[4.5]decan-8-yl}ethan-1-ol) Spirocyclic ether-amine Ethanol side chain ~215.3 (calc.) Intermediate for drug candidates
AS105272 (2,2-Difluoro-8-azaspiro[4.5]decane) Spirocyclic amine Difluoro substitution 191.2 (calc.) Fluorinated probes, PET imaging
L909-0539 (Indazole-oxadiazole derivative) Indazole + spirocyclic ether-amine 1,2,4-Oxadiazole, acetamide chain 429.52 Anticancer, kinase modulation
G395-1178 (Triazolopyridazine derivative) Triazolopyridazine + spirocyclic core Propanamide linker, dimethoxyphenyl group 468.51 Antimicrobial, enzyme inhibition

Structural Divergences and Implications

  • Spirocyclic Core Modifications : Unlike AS105272 and AS99137, which incorporate fluorine atoms to enhance metabolic stability and binding affinity, the target compound lacks halogenation. This may reduce off-target interactions but could limit bioavailability in lipophilic environments .
  • Heterocyclic Variations : The indole group distinguishes it from pyrido[1,2-a]pyrimidine () and triazolopyridazine () derivatives. Indoles are associated with serotonin receptor modulation, whereas pyrimidines/triazoles often target nucleotide-binding enzymes .
  • Linker Chemistry: The ethanedione bridge provides a planar, electron-deficient region absent in AS98357’s ethanol linker or L909-0539’s acetamide chain. This could influence π-π stacking or hydrogen-bonding interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione?

  • Methodological Answer : The synthesis typically involves coupling the indole and spirocyclic moieties via a diketone bridge. Key steps include:

  • Indole functionalization : Protecting the indole nitrogen (e.g., using methyl groups) to prevent side reactions during coupling .
  • Spirocyclic precursor activation : The 1,4-dioxa-8-azaspiro[4.5]decane system may require deprotection or activation (e.g., via nucleophilic substitution) to facilitate bond formation with the indole derivative .
  • Coupling optimization : Reaction conditions (solvent, temperature, catalysts) must be systematically tested to maximize yield, as steric hindrance from the spirocyclic system can reduce efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the spirocyclic structure and indole substitution pattern. The diketone bridge’s carbonyl groups appear as distinct signals in 13C^{13}C-NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the spirocyclic moiety .
  • X-ray crystallography : If single crystals are obtainable, SHELX-based refinement (e.g., SHELXL) can resolve ambiguities in stereochemistry or bond geometry .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC or LC-MS. Focus on hydrolysis of the diketone or spirocyclic ether groups .
  • Kinetic analysis : Plot degradation rates to identify pH ranges where the compound is most stable, which informs storage and handling protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across studies to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., indole methyl groups, spirocyclic oxygen atoms) to isolate factors influencing activity .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to biological targets, helping reconcile discrepancies between in vitro and in vivo results .

Q. How can the compound’s reactivity with biomolecules be systematically investigated?

  • Methodological Answer :

  • Covalent binding assays : Use fluorescence labeling or radioligand techniques to track interactions with nucleophilic residues (e.g., cysteine, lysine) in proteins .
  • Metabolite profiling : Incubate the compound with liver microsomes or cytochrome P450 enzymes, then analyze metabolites via LC-MS to identify reactive intermediates .

Q. What experimental designs optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Byproduct analysis : Use 1H^1H-NMR or GC-MS to characterize side products (e.g., diketone hydrolysis derivatives) and adjust reaction stoichiometry or protection/deprotection steps accordingly .

Q. How does the spirocyclic moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity, which impacts membrane permeability .
  • In silico ADME prediction : Tools like SwissADME model absorption and metabolism based on the spirocyclic system’s rigidity and hydrogen-bonding potential .

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